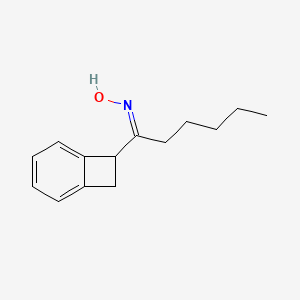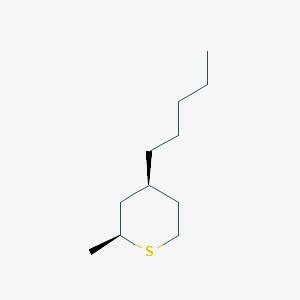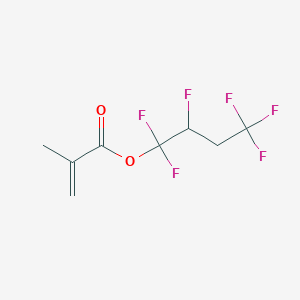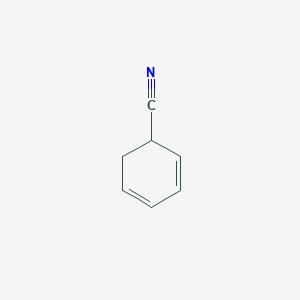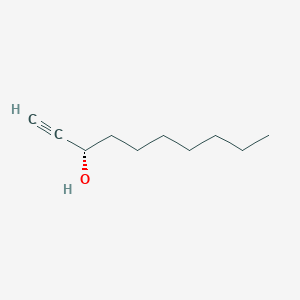
1-Decyn-3-ol, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyn-3-ol, (3S)- is an organic compound with the molecular formula C10H18O. It is a primary homo-propargylic alcohol derivative, characterized by the presence of a triple bond between the third and fourth carbon atoms in its carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Decyn-3-ol, (3S)- can be synthesized through the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane . The process involves the following steps:
Preparation of Lithium Amide: Lithium is dissolved in 1,3-diaminopropane at room temperature, followed by heating at 70°C until a white suspension of lithium amide is formed.
Addition of Potassium tert-Butoxide: Potassium tert-butoxide is added to the mixture, resulting in a pale yellow solution.
Isomerization: 2-decyn-1-ol is added to the solution, leading to the formation of 1-Decyn-3-ol, (3S)-.
Industrial Production Methods
Industrial production methods for 1-Decyn-3-ol, (3S)- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Decyn-3-ol, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Semi-hydrogenation in the presence of Lindlar catalyst forms cis-3-decen-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lindlar catalyst is used for semi-hydrogenation.
Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: cis-3-decen-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Decyn-3-ol, (3S)- has numerous applications in scientific research:
Chemistry: Used as a starting material in the synthesis of 3′-deoxyribolactones and methyl 9-decynoate.
Biology: Evaluated for its toxicity on green algae, Pseudokirchneriella subcapitata.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Decyn-3-ol, (3S)- involves its interaction with specific molecular targets and pathways. For instance, during semi-hydrogenation, the compound interacts with the Lindlar catalyst, leading to the selective formation of cis-3-decen-1-ol . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Decyn-1-ol: A structural isomer with the triple bond between the second and third carbon atoms.
3-Decyn-1-ol: Another isomer with the triple bond between the third and fourth carbon atoms, similar to 1-Decyn-3-ol, (3S)-.
Uniqueness
1-Decyn-3-ol, (3S)- is unique due to its specific stereochemistry and the position of the triple bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.
Propriétés
Numéro CAS |
74867-42-8 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(3S)-dec-1-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3/t10-/m1/s1 |
Clé InChI |
DQBUGZRLSSLUKC-SNVBAGLBSA-N |
SMILES isomérique |
CCCCCCC[C@@H](C#C)O |
SMILES canonique |
CCCCCCCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
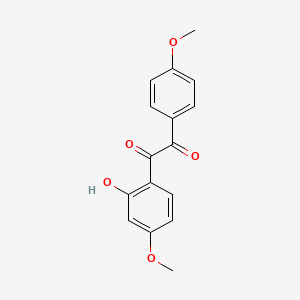

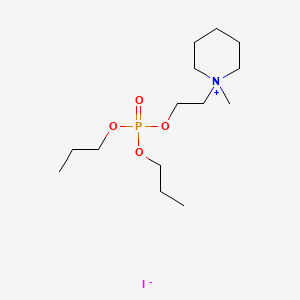
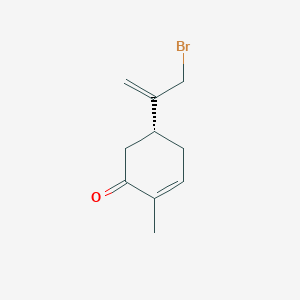

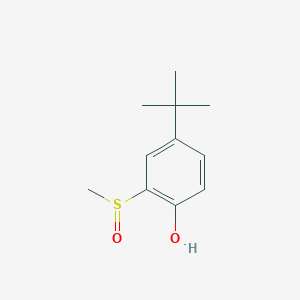
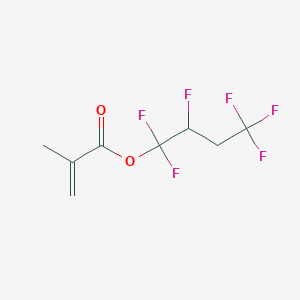
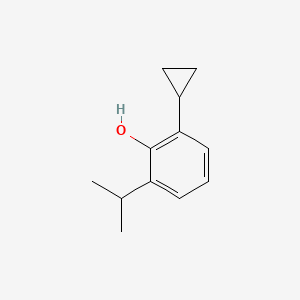
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)
